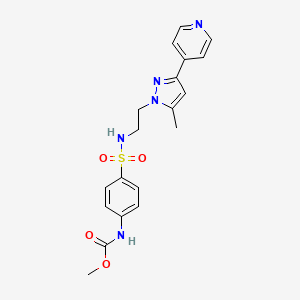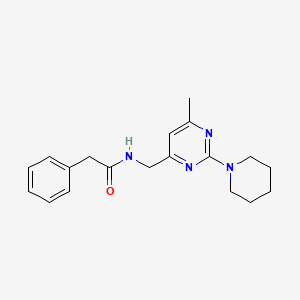
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylacetamide, also known as MPMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The unique structure of MPMPA makes it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities
Research has shown that novel derivatives of piperidine, including those structurally related to N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylacetamide, have significant anti-angiogenic and DNA cleavage activities. These compounds have demonstrated the ability to block the formation of blood vessels in vivo in chick chorioallantoic membrane (CAM) models and exhibited differential migration and band intensities in DNA binding/cleavage assays. Such properties suggest potential applications in anticancer therapy, particularly by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Histamine H3 Receptor Ligands
Another area of application is the development of 2-aminopyrimidines as histamine H3 receptor ligands. Derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine have been synthesized and tested for binding affinity to human histamine H3 receptors. These studies have led to compounds with high affinity and selectivity for H3 receptors, indicating potential for the development of drugs targeting neurological and inflammatory disorders (B. Sadek et al., 2014).
Muscarinic (M3) Receptors Antagonists
Compounds structurally similar to this compound have been evaluated as antagonists of the M3 muscarinic receptor. These studies have identified compounds with significant potency, hinting at their utility in further pharmacological investigations for conditions such as respiratory and gastrointestinal disorders (K. Broadley et al., 2011).
Antineoplastic Tyrosine Kinase Inhibitor Metabolism
The metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients has been a significant area of study. Flumatinib, structurally related to the compound , undergoes various metabolic processes in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Understanding the metabolism of such compounds is crucial for optimizing their therapeutic efficacy and safety profile (Aishen Gong et al., 2010).
Propriétés
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-12-17(22-19(21-15)23-10-6-3-7-11-23)14-20-18(24)13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZQGDWLYWFDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)

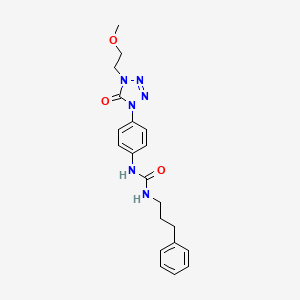
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)
![3-(4-fluorophenyl)-5-(2-methoxyethyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742399.png)
![(5Z)-3-(4-methylphenyl)-N-[(4-methylphenyl)methoxy]-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2742400.png)
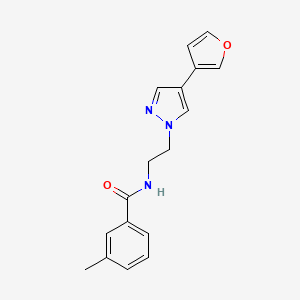
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)
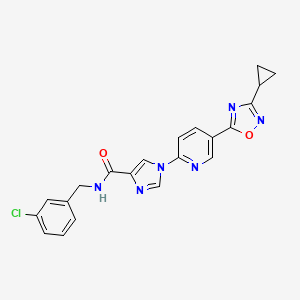
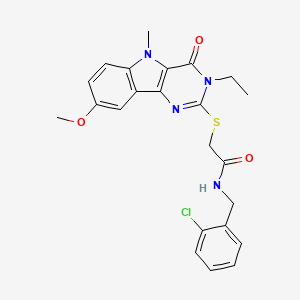
![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)
